
4-Fluorophenyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl selenocyanate is an organoselenium compound characterized by the presence of a fluorine atom on the phenyl ring and a selenocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl selenocyanate typically involves the reaction of 4-fluorophenyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
4-Fluorophenyl halide+KSeCN→4-Fluorophenyl selenocyanate+KHalide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or other selenium-containing compounds.
Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.
Substitution: The selenocyanate group can be substituted by nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Seleninic acids or selenoxides.
Reduction: Selenols or diselenides.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-fluorophenyl selenocyanate involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the selective killing of cancer cells, making it a potential anticancer agent . Additionally, the compound can modulate the activity of various redox-sensitive enzymes and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Comparison: 4-Fluorophenyl selenocyanate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Compared to benzyl selenocyanate and p-xylene selenocyanate, the fluorine atom can enhance the compound’s lipophilicity and potentially improve its cellular uptake. The presence of the fluorine atom also makes it distinct from other aminophenyl selenocyanates, which may have different electronic and steric properties .
Properties
CAS No. |
50983-89-6 |
|---|---|
Molecular Formula |
C7H4FNSe |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
(4-fluorophenyl) selenocyanate |
InChI |
InChI=1S/C7H4FNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
InChI Key |
KYMXLHXJFZCFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
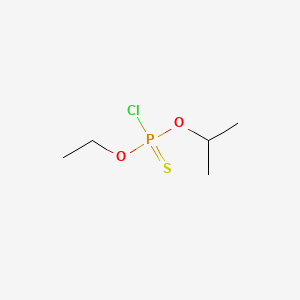
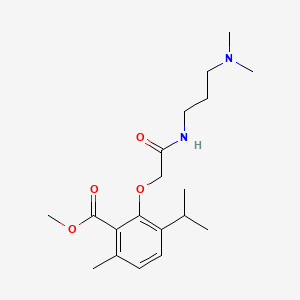



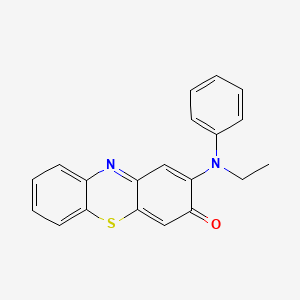
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
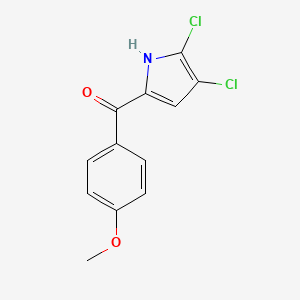
![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
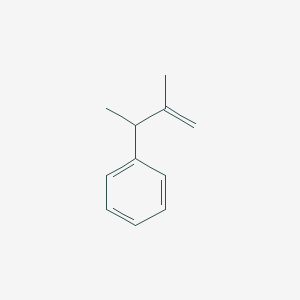
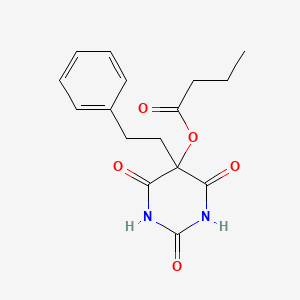
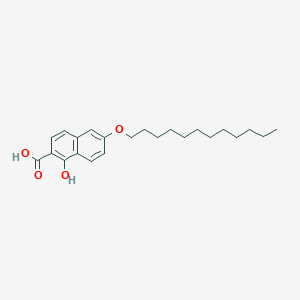
![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
